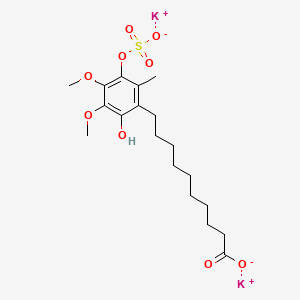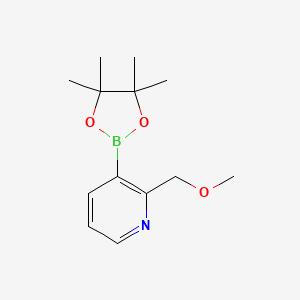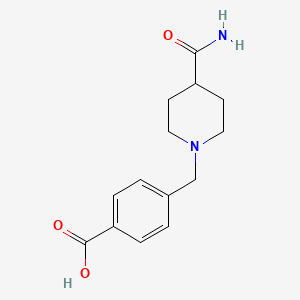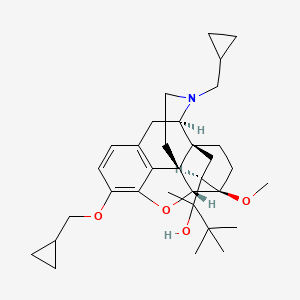![molecular formula C31H24N4Na2O8S2 B13409102 7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The raw materials are carefully measured and mixed, and the reaction parameters are optimized to achieve the desired product quality. Post-reaction, the compound is purified through filtration, crystallization, and drying processes to obtain the technical grade product.
化学反応の分析
Types of Reactions
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction pathway and conditions.
科学的研究の応用
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt is utilized in several scientific research fields:
Chemistry: Used as a dye and pigment in analytical chemistry for staining and visualization.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in textile, paper, and leather industries for dyeing and printing purposes.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo bonds, leading to changes in their activity or structure. The pathways involved often include redox reactions and covalent modifications of biomolecules.
類似化合物との比較
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt stands out due to its multiple azo linkages and sulfonic acid groups, which enhance its solubility and stability. These features make it particularly suitable for industrial dyeing applications where high performance and durability are required.
特性
分子式 |
C31H24N4Na2O8S2 |
|---|---|
分子量 |
690.7 g/mol |
IUPAC名 |
disodium;7-hydroxy-8-[[4-[4-[(4-methoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C31H26N4O8S2.2Na/c1-18-14-20(4-11-26(18)33-32-23-7-9-24(43-3)10-8-23)21-5-12-27(19(2)15-21)34-35-31-28(36)13-6-22-16-25(44(37,38)39)17-29(30(22)31)45(40,41)42;;/h4-17,36H,1-3H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChIキー |
IFOFOSIVPFPEMS-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)OC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)


![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)






![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)

